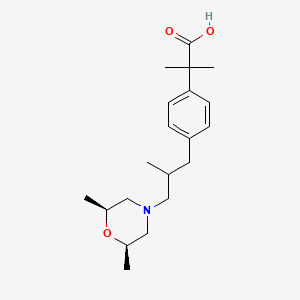
Fenpropimorph Acid
描述
Fenpropimorphic acid is a metabolite of the systemic morpholine fungicide fenpropimorph. It is commonly used in cereal cropping to control fungal diseases such as Erysiphe graminis, Puccinia striiformis, and Puccinia recondita . The chemical structure of fenpropimorphic acid is characterized by the presence of a morpholine ring and a carboxylic acid group, making it a significant compound in agricultural chemistry .
作用机制
Target of Action
Fenpropimorphic Acid, also known as Fenpropimorph Acid, is a morpholine-derived fungicide . It primarily targets the enzymes in the ergosterol biosynthetic pathway of fungi . Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired cell function and death of the fungus .
Mode of Action
Fenpropimorphic Acid disrupts eukaryotic sterol biosynthesis pathways, notably by inhibiting fungal Δ14 reductases . This inhibition disrupts the production of ergosterol, leading to alterations in the cell membrane’s structure and function, ultimately causing the death of the fungus .
Biochemical Pathways
The primary biochemical pathway affected by Fenpropimorphic Acid is the ergosterol biosynthesis pathway . By inhibiting the Δ14 reductases, Fenpropimorphic Acid prevents the conversion of lanosterol to ergosterol . This disruption in the pathway leads to a deficiency of ergosterol in the fungal cell membrane, affecting its fluidity and permeability, and causing the death of the fungus .
Pharmacokinetics
It is known that fenpropimorphic acid has a low aqueous solubility and low volatility . These properties may affect its bioavailability and its ability to be absorbed and distributed in the environment or within an organism.
Result of Action
The primary result of Fenpropimorphic Acid’s action is the death of the fungus due to the disruption of ergosterol biosynthesis . This disruption leads to alterations in the fungal cell membrane’s structure and function, impairing the fungus’s ability to maintain its cellular processes .
Action Environment
Fenpropimorphic Acid is used in agriculture, primarily on cereal crops . It is moderately persistent in soil systems but may be more persistent in water systems depending on local conditions . Environmental factors such as soil type, temperature, and rainfall can influence its persistence and efficacy .
生化分析
Biochemical Properties
Fenpropimorphic Acid plays a significant role in biochemical reactions, particularly in the inhibition of sterol biosynthesis. It interacts with enzymes such as Δ14-reductase and lanosterol demethylase, which are crucial in the sterol biosynthesis pathway . By inhibiting these enzymes, Fenpropimorphic Acid disrupts the production of essential sterols, leading to altered membrane composition and function. Additionally, Fenpropimorphic Acid has been shown to bind with high affinity to the mammalian sigma receptor .
Cellular Effects
Fenpropimorphic Acid exerts various effects on different cell types and cellular processes. In plants, it inhibits the enzyme cycloeucalenol-obtusifoliol isomerase, leading to changes in lipid composition and impacting cell division and growth . In fungi, it disrupts sterol biosynthesis, affecting membrane integrity and function . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by altering the sterol composition of cellular membranes .
Molecular Mechanism
The molecular mechanism of Fenpropimorphic Acid involves its interaction with key enzymes in the sterol biosynthesis pathway. By binding to Δ14-reductase and lanosterol demethylase, Fenpropimorphic Acid inhibits their activity, leading to a reduction in sterol production . This inhibition results in altered membrane composition, which affects various cellular processes, including membrane fluidity, permeability, and signaling . Additionally, Fenpropimorphic Acid’s high affinity for the sigma receptor suggests a potential role in modulating cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fenpropimorphic Acid have been observed to change over time. The compound is relatively stable, but its degradation products can also impact cellular function . Long-term exposure to Fenpropimorphic Acid in in vitro and in vivo studies has shown persistent inhibition of sterol biosynthesis, leading to sustained alterations in cellular metabolism and function . The stability and degradation of Fenpropimorphic Acid are crucial factors in its long-term effects on cellular processes .
Dosage Effects in Animal Models
The effects of Fenpropimorphic Acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits sterol biosynthesis without causing significant toxicity . At higher doses, Fenpropimorphic Acid can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to achieve the desired inhibition of sterol biosynthesis .
Metabolic Pathways
Fenpropimorphic Acid is involved in metabolic pathways related to sterol biosynthesis. It interacts with enzymes such as Δ14-reductase and lanosterol demethylase, leading to the inhibition of sterol production . This inhibition affects metabolic flux and metabolite levels, resulting in altered lipid composition and cellular metabolism . The compound’s impact on metabolic pathways highlights its potential as a tool for studying sterol biosynthesis and its regulation .
Transport and Distribution
Within cells and tissues, Fenpropimorphic Acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function .
Subcellular Localization
Fenpropimorphic Acid’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cellular membranes, particularly those involved in sterol biosynthesis, is essential for its inhibitory effects on key enzymes . The subcellular distribution of Fenpropimorphic Acid provides insights into its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
Fenpropimorphic acid is synthesized through the metabolic degradation of fenpropimorph. The process involves the application of fenpropimorph to crops, where it undergoes microbial degradation in the soil, leading to the formation of fenpropimorphic acid . The extraction of fenpropimorphic acid from soil involves the use of solvents such as acetone and water, followed by liquid-liquid partitioning with dichloromethane and clean-up using gel permeation chromatography .
Industrial Production Methods
Industrial production of fenpropimorphic acid is primarily based on the large-scale application of fenpropimorph in agricultural fields. The compound is then extracted and purified from soil samples using advanced chromatographic techniques .
化学反应分析
Types of Reactions
Fenpropimorphic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The morpholine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of fenpropimorphic acid include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from the reactions of fenpropimorphic acid include oxidized derivatives, reduced alcohols, and substituted morpholine compounds .
科学研究应用
Fenpropimorphic acid has several scientific research applications:
相似化合物的比较
Similar Compounds
Fenpropimorph: The parent compound from which fenpropimorphic acid is derived.
Fenpropidin: Another morpholine fungicide with a similar mechanism of action.
Tridemorph: A morpholine fungicide used to control powdery mildew in crops.
Uniqueness
Fenpropimorphic acid is unique due to its specific role as a metabolite of fenpropimorph and its distinct chemical structure, which includes a carboxylic acid group. This structural feature differentiates it from other morpholine fungicides and contributes to its specific biological activity .
属性
IUPAC Name |
2-[4-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-2-methylpropyl]phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3/c1-14(11-21-12-15(2)24-16(3)13-21)10-17-6-8-18(9-7-17)20(4,5)19(22)23/h6-9,14-16H,10-13H2,1-5H3,(H,22,23)/t14?,15-,16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMMLYFAEKBWEE-MQVJKMGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747784 | |
| Record name | Fenpropimorphic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121098-45-1 | |
| Record name | Fenpropimorphic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121098451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenpropimorphic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENPROPIMORPHIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/042M8757YH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the environmental fate of Fenpropimorphic Acid in soil?
A1: Fenpropimorphic acid, the primary metabolite of the fungicide Fenpropimorph, exhibits different behavior in soil compared to its parent compound. While Fenpropimorph tends to remain immobile due to its higher adsorption to soil particles (Kd value around 161 kg/L), Fenpropimorphic acid shows higher mobility with a lower Kd value of approximately 1.3 kg/L []. This difference in mobility is attributed to the higher polarity of Fenpropimorphic acid. Despite this, field studies have detected Fenpropimorphic acid only in the top layers of soil (0-5 cm) and at very low concentrations, suggesting limited leaching potential under typical environmental conditions [, ].
Q2: How do the adsorption properties of Fenpropimorph and Fenpropimorphic acid differ in soil?
A2: Fenpropimorph exhibits strong adsorption to soil particles, resulting in limited mobility, as indicated by its high Kd value of around 161 kg/L. In contrast, Fenpropimorphic acid, being more polar, displays weaker adsorption and higher mobility in soil, with a Kd value of approximately 1.3 kg/L []. This difference in adsorption behavior can influence the persistence and potential leaching of these compounds in the environment.
Q3: What analytical methods are available for detecting Fenpropimorph and Fenpropimorphic acid in environmental and food samples?
A3: Several analytical methods have been developed for the detection and quantification of Fenpropimorph and Fenpropimorphic acid.
Q4: How does the degradation of Fenpropimorph occur in soil, and what is the role of Fenpropimorphic acid in this process?
A4: Fenpropimorph undergoes degradation in the soil environment, leading to the formation of Fenpropimorphic acid as a key degradation product [, ]. Laboratory and field studies have demonstrated the appearance of Fenpropimorphic acid within a few days of Fenpropimorph application []. The degradation process involves mineralization and the formation of non-extractable residues []. While Fenpropimorphic acid is more mobile in soil than its parent compound, its detection primarily in the top soil layers indicates that other degradation processes and potential immobilization mechanisms may be occurring.
Q5: Are there any regulatory guidelines for Fenpropimorph and Fenpropimorphic acid residues in food products?
A5: While specific regulations may vary by region, the Codex Alimentarius Commission, which sets international food safety standards, provides guidelines for pesticide residues in food []. Analytical methods, such as the QuEChERS extraction followed by LC-MS/MS, have been developed and validated according to Codex guidelines for the simultaneous determination of Fenpropimorph and Fenpropimorphic acid in various livestock products []. These methods ensure food safety by monitoring and controlling the levels of these compounds in the food supply.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5,6-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B584368.png)

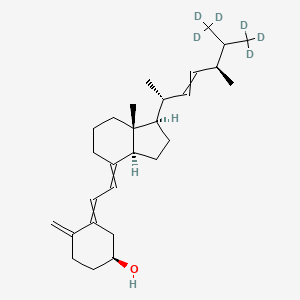
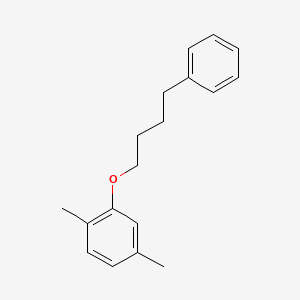
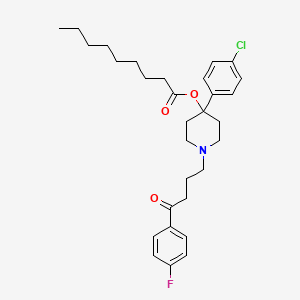
![1,4-Dimethyl-2-[4-(phenyl-d5)butoxy]benzene](/img/structure/B584378.png)
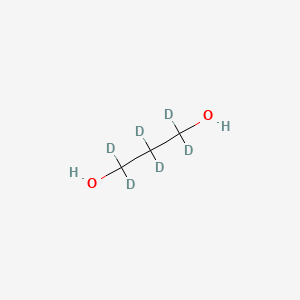
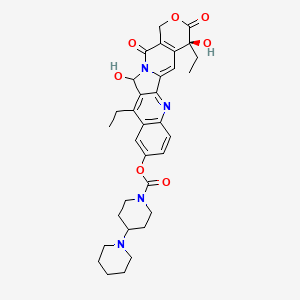
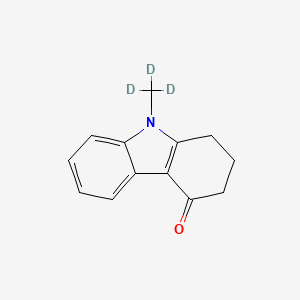
![4-[4-(4-Chlorophenyl)-4-hydroxypiperidine]-4-defluorohaloperidolDecanoate](/img/structure/B584390.png)
